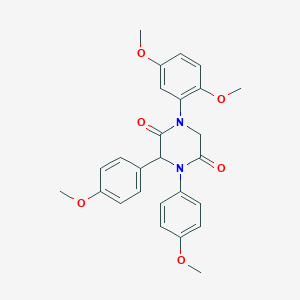

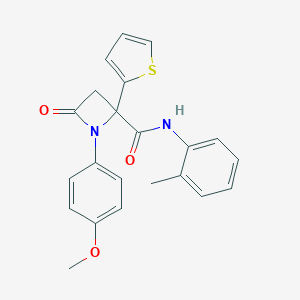

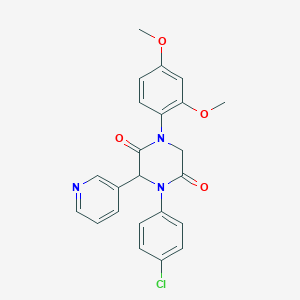

![molecular formula C28H42O7 B242441 1,3-苯二甲醛,5-[(1R)-1-[(1S,4R,4aR,6R,8aS)-十氢-4-羟基-6-(1-羟基-1-甲基乙基)-4,8a-二甲基-1-萘甲基]-3-甲基丁基]-2,4,6-三羟基- CAS No. 179388-54-6](/img/structure/B242441.png)

1,3-苯二甲醛,5-[(1R)-1-[(1S,4R,4aR,6R,8aS)-十氢-4-羟基-6-(1-羟基-1-甲基乙基)-4,8a-二甲基-1-萘甲基]-3-甲基丁基]-2,4,6-三羟基-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Macrocarpal J is a natural product found in Eucalyptus globulus with data available.

科学研究应用

化学转化和合成

1,3-苯二甲醛衍生物在化学合成中起着至关重要的作用。例如,它们通过 Knoevenagel 缩合和连续化学反应参与将 D-木糖转化为复杂结构,展示了它们在构建高度氧化的化合物中的用途 (Tadano et al., 1987)。此外,这些化合物是合成同位素标记化合物(如 1,2-苯二甲醛-d6)的基础,通过臭氧化和随后的化学过程 (Kwant, 1978)。

有机化学和反应研究

1,3-苯二甲醛衍生物对于探索不同的有机反应和合成策略至关重要。它们用于通过芳族金属化合成高度取代的联芳基,展示了它们在有机合成中的多功能性 (Epsztajn et al., 1993)。此外,这些衍生物在活化苯醌的 Diels-Alder 加合物的动力学研究中发挥作用,有助于我们理解反应机理和各种因素对这些反应的影响 (Santos et al., 1993)。

新型化合物和材料合成

1,3-苯二甲醛衍生物的多功能性延伸到合成在各个领域具有潜在应用的新型化合物。例如,这些衍生物用于通过基于立体化学的反应制备光学活性化合物 (Jephcote et al., 1989)。它们还有助于邻烷基苯甲醛的光化学烯醇化,导致形成具有不同化学性质的化合物 (Horii et al., 1974)。

作用机制

Macrocarpal I, also known as 5-[(1R)-1-[(1S,4R,4Ar,6R,8aS)-4-hydroxy-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde or 1,3-Benzenedicarboxaldehyde, 5-[(1R)-1-[(1S,4R,4aR,6R,8aS)-decahydro-4-hydroxy-6-(1-hydroxy-1-methylethyl)-4,8a-dimethyl-1-naphthalenyl]-3-methylbutyl]-2,4,6-trihydroxy-, is a phloroglucinol coupled sesquiterpenoid with antifungal activity .

生化分析

Biochemical Properties

Macrocarpals, including Macrocarpal I, are structurally characterized by isopentyl phloroglucinol dialdehyde fused to various sesquiterpene skeletons . They are known to show several interesting biological activities such as antibacterial activity, inhibitory activity of HIV-RTase, aldose reductase, and glucosyltransferase

Cellular Effects

Macrocarpal I has been found to have antifungal activity, particularly against C. glabrata This suggests that it may influence cell function by disrupting normal fungal cell processes

属性

| 179388-54-6 | |

分子式 |

C28H42O7 |

分子量 |

490.6 g/mol |

IUPAC 名称 |

5-[1-[(1S,4R,4aR,6R,8aS)-4-hydroxy-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde |

InChI |

InChI=1S/C28H42O7/c1-15(2)11-17(22-24(32)18(13-29)23(31)19(14-30)25(22)33)20-8-10-28(6,35)21-12-16(26(3,4)34)7-9-27(20,21)5/h13-17,20-21,31-35H,7-12H2,1-6H3/t16-,17?,20+,21-,27+,28-/m1/s1 |

InChI 键 |

PXQFFMATXFLUPK-FBWULOCESA-N |

手性 SMILES |

CC(C)CC([C@@H]1CC[C@@]([C@H]2[C@]1(CC[C@H](C2)C(C)(C)O)C)(C)O)C3=C(C(=C(C(=C3O)C=O)O)C=O)O |

SMILES |

CC(C)CC(C1CCC(C2C1(CCC(C2)C(C)(C)O)C)(C)O)C3=C(C(=C(C(=C3O)C=O)O)C=O)O |

规范 SMILES |

CC(C)CC(C1CCC(C2C1(CCC(C2)C(C)(C)O)C)(C)O)C3=C(C(=C(C(=C3O)C=O)O)C=O)O |

外观 |

Yellow powder |

同义词 |

macrocarpal I |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main finding of the research paper regarding Macrocarpal I and its effect on colorectal cancer?

A: The research paper primarily focuses on demonstrating the inhibitory effect of Macrocarpal I on the growth of colorectal cancer cells []. While the specific mechanisms and targets are not fully elucidated in this paper, the findings suggest that Macrocarpal I holds promise as a potential therapeutic agent for colorectal cancer.

Q2: Are there any in vivo studies mentioned in the research paper to support the anticancer activity of Macrocarpal I?

A: The provided abstract does not specify whether in vivo studies were conducted []. Further investigation into the full text of the research paper is needed to determine if in vivo data supporting the anticancer activity of Macrocarpal I are available.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

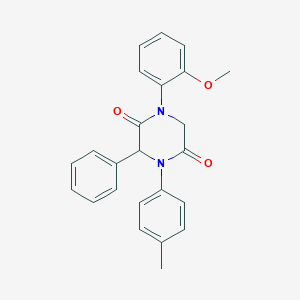

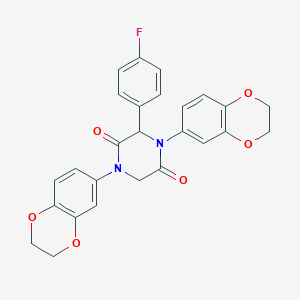

![1-(4-chlorophenyl)-N-cyclopentyl-4-oxo-2-[(E)-2-phenylethenyl]-2-azetidinecarboxamide](/img/structure/B242358.png)

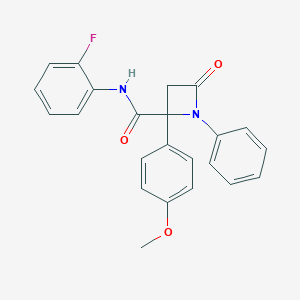

![3-[4-(Dimethylamino)phenyl]-1-(2,6-dimethylphenyl)-4-phenyl-2,5-piperazinedione](/img/structure/B242366.png)

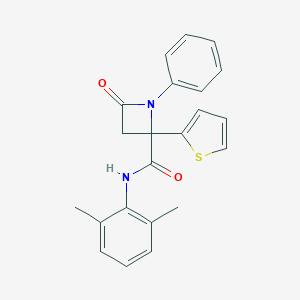

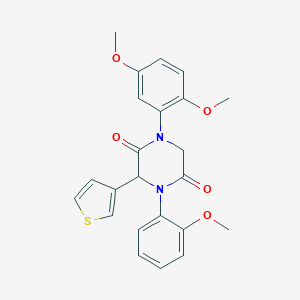

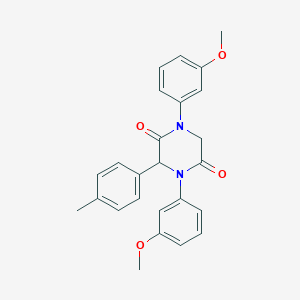

![3-[4-(Dimethylamino)phenyl]-1,4-bis(3-methoxyphenyl)-2,5-piperazinedione](/img/structure/B242387.png)

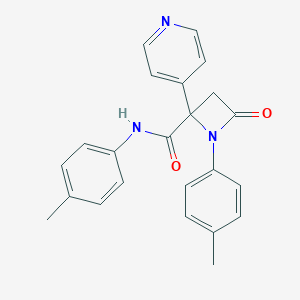

![1,4-Bis(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B242388.png)